molecular formula C17H18FN3O B12241392 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine

1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine

Cat. No.: B12241392
M. Wt: 299.34 g/mol
InChI Key: AWQOCNKEXXTPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine is a synthetic organic compound with the molecular formula C17H18FN3O It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a fluoropyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine typically involves a multi-step process. One common method starts with the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate is then reacted with 3-fluoropyridine-4-carbonyl chloride under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or chloroform and may require heating or the use of catalysts to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets. The benzyl group and the fluoropyridine moiety can interact with various enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(3-fluoropyridine-4-carbonyl)piperazine is unique due to the presence of both the benzylpiperazine and fluoropyridine moieties. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-fluoropyridin-4-yl)methanone

InChI

InChI=1S/C17H18FN3O/c18-16-12-19-7-6-15(16)17(22)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

AWQOCNKEXXTPPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=NC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.